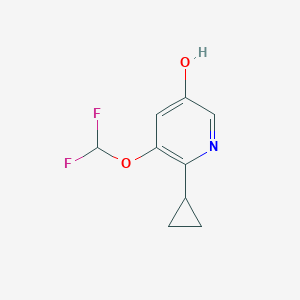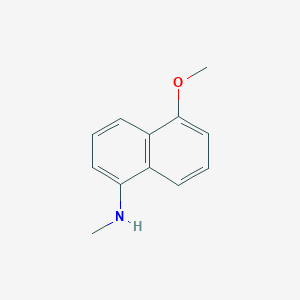
methyl 4-(difluoromethoxy)pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 4-(difluoromethoxy)pyridine-2-carboxylate is an organic compound with the molecular formula C8H7F2NO3 It is a derivative of picolinic acid, where the hydrogen atom at the 4-position of the pyridine ring is replaced by a difluoromethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(difluoromethoxy)pyridine-2-carboxylate typically involves the reaction of 4-hydroxypicolinic acid with difluoromethyl ether in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
Starting Material: 4-hydroxypicolinic acid
Reagent: Difluoromethyl ether
Catalyst/Base: Potassium carbonate or sodium hydride
Solvent: Anhydrous dimethylformamide (DMF)
Reaction Conditions: Reflux for several hours
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: methyl 4-(difluoromethoxy)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 4-(difluoromethoxy)picolinic acid
Reduction: 4-(difluoromethoxy)picolinyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
methyl 4-(difluoromethoxy)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or receptor ligand.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials with unique properties, such as increased stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of methyl 4-(difluoromethoxy)pyridine-2-carboxylate involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
methyl 4-(difluoromethoxy)pyridine-2-carboxylate can be compared with other similar compounds, such as:
- Methyl 5-(difluoromethoxy)picolinate
- Methyl 6-(difluoromethoxy)picolinate
- Methyl 3-(difluoromethoxy)picolinate
Uniqueness: The position of the difluoromethoxy group on the pyridine ring significantly affects the compound’s chemical properties and biological activity. This compound is unique due to its specific substitution pattern, which can lead to different reactivity and interactions compared to its isomers.
Propriétés
Formule moléculaire |
C8H7F2NO3 |
|---|---|
Poids moléculaire |
203.14 g/mol |
Nom IUPAC |
methyl 4-(difluoromethoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H7F2NO3/c1-13-7(12)6-4-5(2-3-11-6)14-8(9)10/h2-4,8H,1H3 |
Clé InChI |
DEDDVJYIFRNDRK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=CC(=C1)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Pyridinemethanol, 6-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B8787946.png)







![4-Piperidinone, 1-[2-(2-thienyl)ethyl]-](/img/structure/B8788013.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-chloroquinazolin-4-amine](/img/structure/B8788014.png)
![3-Ethoxy-spiro[3.4]octa-2,6-dien-1-one](/img/structure/B8788019.png)

